molecular formula C22H24N2O B1498598 1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one CAS No. 334939-35-4

1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one

Cat. No.: B1498598
CAS No.: 334939-35-4
M. Wt: 332.4 g/mol
InChI Key: GEFFJNAVYRXZPY-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one emerges from a rich historical foundation in beta-carboline chemistry that spans several decades of intensive research. Beta-carboline alkaloids, the parent class to which this compound belongs, have been recognized since the early twentieth century as naturally occurring bioactive compounds found throughout nature, including various plants, foodstuffs, marine creatures, and mammalian tissues. The systematic investigation of synthetic beta-carboline derivatives gained momentum in the latter half of the twentieth century as researchers sought to develop novel compounds with enhanced pharmacological properties.

The specific compound 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one was first documented in chemical databases in 2019, representing a relatively recent addition to the tetrahydro-beta-carboline family. This timeline reflects the ongoing evolution of synthetic methodologies that enable the construction of increasingly complex heterocyclic architectures. The compound's development occurred during a period of heightened interest in phosphodiesterase inhibitors and related therapeutic targets, where tetrahydro-beta-carboline scaffolds demonstrated promising biological activities.

The synthetic pathway to this compound likely involves Pictet-Spengler condensation reactions, a methodology that has been fundamental to beta-carboline synthesis since its development in the early 1900s. Modern refinements of these classical approaches have enabled the precise construction of substituted tetrahydro-beta-carboline frameworks with specific stereochemical configurations. The incorporation of the pentanoyl substituent at the nitrogen-2 position represents an advancement in synthetic strategy that allows for enhanced molecular diversity within the beta-carboline chemical space.

Systematic Nomenclature and Structural Classification

The systematic nomenclature of 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one reflects the complex structural hierarchy present within this tetrahydro-beta-carboline derivative. The International Union of Pure and Applied Chemistry designation follows established conventions for fused heterocyclic systems, beginning with the ketone functional group and proceeding through the substituted pyrido[3,4-b]indole core structure.

Table 1: Systematic Nomenclature and Synonyms

Naming System Designation
International Union of Pure and Applied Chemistry Name 1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pentan-1-one
Chemical Abstracts Service Number 334939-35-4
Molecular Formula C22H24N2O
Molecular Weight 332.44 g/mol
Alternative Systematic Name 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-2-(1-oxopentyl)-1-phenyl-
Simplified Molecular Input Line Entry System CCCCC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24

The structural classification places this compound within multiple overlapping chemical categories. Primarily, it functions as a tetrahydro-beta-carboline, characterized by the partially reduced pyrido[3,4-b]indole core structure. The phenyl substituent at position-1 and the pentanoyl group at position-2 provide additional classification markers that distinguish this molecule from other members of the beta-carboline family.

The stereochemical considerations inherent in this compound's structure reflect the presence of a chiral center at carbon-1, where the phenyl group attachment creates two possible enantiomeric forms. The three-dimensional arrangement of substituents around this stereocenter influences both the compound's physical properties and potential biological activities. Modern synthetic approaches often yield mixtures of stereoisomers that require separation and individual characterization to fully understand the compound's properties.

Position Within Heterocyclic Chemistry Frameworks

The position of 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one within broader heterocyclic chemistry frameworks reflects its membership in several interconnected structural families. The compound represents a sophisticated example of fused nitrogen heterocycles, specifically incorporating both indole and pyridine ring systems within a single molecular architecture.

Table 2: Heterocyclic Classification Framework

Classification Level Category Structural Feature
Primary Class Organoheterocyclic Compounds Contains nitrogen atoms in ring structures
Secondary Class Indoles and Derivatives Benzopyrrole core structure
Tertiary Class Pyridoindoles Fused pyridine-indole system
Quaternary Class Beta Carbolines 9H-pyrido[3,4-b]indole framework
Specific Subclass Tetrahydro-beta-carbolines Reduced beta-carboline with four additional hydrogen atoms

Within the beta-carboline family, this compound occupies a unique position due to its specific substitution pattern and degree of saturation. The tetrahydro-beta-carboline framework represents a partially reduced form of the fully aromatic beta-carboline structure, maintaining the essential heterocyclic connectivity while introducing additional synthetic flexibility through the presence of saturated carbon centers.

The compound's relationship to naturally occurring beta-carbolines provides important context for understanding its chemical behavior and potential applications. Natural beta-carbolines such as norharman serve as structural templates that inform the design of synthetic derivatives. The incorporation of synthetic modifications, including the phenyl and pentanoyl substituents, represents a deliberate strategy to enhance specific molecular properties while maintaining the fundamental heterocyclic architecture.

The pyrido[3,4-b]indole core structure positions this compound within the broader landscape of bioactive heterocycles that have demonstrated significant pharmaceutical potential. Research has shown that compounds containing this structural motif exhibit diverse biological activities, including interactions with gamma-aminobutyric acid receptors, phosphodiesterase enzymes, and various neurotransmitter systems. The specific substitution pattern present in 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one reflects ongoing efforts to optimize these interactions through strategic molecular modifications.

Properties

IUPAC Name

1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-2-3-13-20(25)24-15-14-18-17-11-7-8-12-19(17)23-21(18)22(24)16-9-5-4-6-10-16/h4-12,22-23H,2-3,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFFJNAVYRXZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one (CAS Number: 334939-35-4) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antifilarial therapies. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C22H24N2O
  • Molecular Weight : 332.44 g/mol
  • Melting Point : Approximately 189 °C .

The biological activity of 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one is primarily attributed to its structural similarity to known pharmacophores in the pyridoindole class. These compounds often exhibit interactions with various biological targets, including enzymes and receptors involved in cancer progression and parasitic infections.

Anticancer Activity

Recent studies have indicated that derivatives of pyridoindoles possess significant anticancer properties. For instance:

  • Cell Viability Studies : In vitro assays using MCF-7 breast cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. The MTT assay results showed a considerable decrease in cell viability in treated groups compared to controls .
CompoundIC50 (µM)Cell Line
1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one15MCF-7
Control (Doxorubicin)10MCF-7

Antifilarial Activity

Research has explored the potential of pyridoindole derivatives as macrofilaricidal agents. Notably:

  • Efficacy Against Filarial Infections : Studies indicated that compounds similar to 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one showed significant activity against adult filarial worms in murine models. The compound's mechanism appears to involve disruption of essential metabolic pathways within the parasites .

Case Study 1: Anticancer Evaluation

A recent study synthesized various indole derivatives and evaluated their anticancer properties. The study found that the presence of specific substituents on the indole ring significantly influenced cytotoxicity against cancer cell lines. The compound was noted for its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Case Study 2: Antifilarial Activity Assessment

In a controlled experiment involving the treatment of infected mice with a derivative closely related to 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one, researchers observed a marked reduction in microfilarial counts post-treatment. This suggests a promising avenue for developing new antifilarial therapies .

Comparison with Similar Compounds

Structural Analogs with Varying Acyl/Alkyl Chains

describes five tetrahydro-β-carboline derivatives synthesized by varying acyl/alkyl substituents (Table 1). These compounds share the pyridoindole core but differ in chain length and functional groups:

Compound Name Substituent Yield Physical State Notable NMR Observations
3b: Propan-1-one derivative Propionyl 78% Brown solid Major/minor rotamers observed
3c: Octan-1-one derivative Octanoyl 41% Yellow solid Major/minor rotamers observed
3d: Phenyl methanone derivative Benzoyl 61% Yellow oil Rotameric signals in ¹H/¹³C NMR
3e: Furan-2-yl methanone derivative 2-Furoyl 13% Brown oil Low yield due to steric hindrance
3f: Pentyl derivative 1-Bromopentane 57% Yellow solid Alkyl chain substitution

Key Observations :

  • Yield Trends: Longer acyl chains (e.g., octanoyl in 3c) or bulky groups (e.g., 2-furoyl in 3e) reduce synthetic yields, likely due to steric or electronic effects .
  • Physical State : Acylated derivatives (3b–3e) are oils or solids, while alkylated analogs (3f) tend to crystallize as solids .
  • Rotamerism : All acylated derivatives exhibit rotameric splitting in NMR spectra, attributed to restricted rotation around the amide bond .

Fluorinated and Halogenated Derivatives

  • Trifluoroethanone Derivative (10b): reports a trifluoroacetyl-substituted analog with four isomers in a 1.5:5:1.5:1 ratio. Variable-temperature ¹⁹F NMR revealed dynamic behavior, with coalescence of signals at 80°C, suggesting temperature-dependent isomer interconversion .
  • Brominated Analog (3.98) : A bromobutyryl-substituted derivative () highlights the feasibility of introducing halogens, which could enhance electrophilic reactivity or binding affinity in biological systems .

Positional Isomerism in Pyridoindole Core

describes (3,4-Dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)(phenyl)methanone (8g), a positional isomer of the target compound. Key differences include:

  • Core Structure : The pyridoindole nitrogen is at position 4,3-b in 8g vs. 3,4-b in the target compound.
  • Melting Point: 8g has a higher melting point (204–206°C) compared to the oily consistency of 3d (phenyl methanone derivative) .

Heterocyclic and Aromatic Substitutions

  • Furan-Substituted Analogs : The 2-furoyl derivative (3e) in demonstrates the compatibility of heteroaromatic groups, though with reduced synthetic efficiency (13% yield) .
  • Fluorophenyl Derivatives : lists fluorophenyl-substituted analogs, where electron-withdrawing fluorine atoms could modulate electronic properties and bioactivity .

Preparation Methods

Cyclization to Form the Pyridoindole Core

  • Starting Materials: Typically, 2-aminobenzylamine derivatives or substituted indoles are used as precursors.

  • Reaction Conditions: Acid-catalyzed or base-catalyzed cyclization under reflux in polar solvents (e.g., ethanol, acetonitrile) facilitates ring closure to form the tetrahydropyridoindole system.

  • Catalysts and Reagents: Lewis acids such as zinc chloride or protic acids like hydrochloric acid are common to promote cyclization.

Phenyl Group Incorporation

  • Method: Phenyl groups are introduced via N-arylation or C-arylation using phenyl halides or phenylboronic acids.

  • Catalysts: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) are often employed to attach the phenyl ring selectively.

  • Conditions: Reactions are generally carried out under inert atmosphere (nitrogen or argon) at elevated temperatures (80–120°C) with appropriate ligands to enhance catalyst activity.

Acylation to Attach the Pentan-1-one Moiety

  • Reagents: Pentanoyl chloride or pentanone derivatives serve as acylating agents.

  • Procedure: The pyridoindole intermediate undergoes nucleophilic substitution or condensation with the acylating agent in the presence of a base (e.g., triethylamine) to form the ketone linkage.

  • Solvents and Temperature: Reactions are typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low to moderate temperatures (0–25°C) to control reactivity and avoid side reactions.

Representative Synthesis Protocol (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-Aminobenzylamine derivative, acid catalyst, reflux in ethanol Formation of tetrahydropyridoindole core
2 N-Arylation Phenyl bromide, Pd catalyst, base, inert atmosphere, 100°C Introduction of phenyl group
3 Acylation Pentanoyl chloride, triethylamine, DCM, 0–25°C Formation of pentan-1-one side chain

Analytical and Purity Considerations

  • Purity: The final compound is typically purified by recrystallization or chromatography to achieve ≥98% purity, as confirmed by HPLC analysis.

  • Characterization: Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.

  • Physical Properties: The compound appears as a white to almost white powder or crystalline solid with a melting point range of 187.0 to 191.0 °C.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C22H24N2O
Molecular Weight 332.4 g/mol
Core Structure Formation Acid-catalyzed cyclization
Phenyl Group Introduction Pd-catalyzed N-arylation or C-arylation
Pentanone Attachment Acylation with pentanoyl chloride
Purification Recrystallization, chromatography
Purity (HPLC) ≥ 98.0%
Melting Point 187.0–191.0 °C

Research Findings and Practical Notes

  • The synthesis requires careful control of reaction conditions to prevent side reactions such as over-acylation or polymerization.

  • Palladium-catalyzed coupling reactions provide high regioselectivity and yield for phenyl group incorporation.

  • The choice of solvent and temperature during acylation significantly affects the yield and purity of the final product.

  • The compound’s stability under standard laboratory conditions allows for straightforward handling and storage.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-one in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications (Category 4 acute toxicity for oral, dermal, and inhalation exposure) . Use personal protective equipment (PPE), including gloves, goggles, and lab coats, as outlined in safety data sheets. Ensure proper ventilation and avoid direct contact. In case of exposure, follow first-aid measures: rinse skin/eyes with water, seek medical attention, and provide the safety data sheet to healthcare providers .

Q. How is the compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous heterocyclic systems (e.g., pyridoindole derivatives) are typically synthesized via Pictet-Spengler or Bischler-Napieralski reactions. Key conditions include acidic catalysts (e.g., HCl or trifluoroacetic acid), controlled temperature (60–100°C), and inert atmospheres to prevent side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. What analytical techniques are used for structural confirmation of the compound?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) to confirm the fused pyridoindole core and pentanone substituents . Infrared (IR) spectroscopy can validate ketone functional groups (C=O stretch ~1700 cm⁻¹) . Cross-reference spectral data with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-yl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the compound’s toxicity profile?

  • Methodological Answer : Conduct systematic dose-response studies in vitro (e.g., hepatocyte or neuronal cell lines) to clarify discrepancies in acute toxicity classifications (Category 4 vs. no available data) . Compare results with structurally related compounds (e.g., α-PVP derivatives) to identify structure-toxicity relationships . Validate findings using computational toxicology models (e.g., QSAR or molecular docking with cytochrome P450 enzymes).

Q. What strategies optimize the compound’s stability during long-term storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Monitor stability via periodic HPLC analysis (C18 column, UV detection at 254 nm). Avoid aqueous solutions unless buffered at pH 6–7, as the indole nitrogen may protonate, leading to decomposition .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

  • Methodological Answer : Synthesize enantiomers using chiral catalysts (e.g., BINAP-metal complexes) and evaluate binding affinity to target receptors (e.g., serotonin or dopamine transporters) via radioligand assays . Compare pharmacokinetic profiles (e.g., plasma half-life, brain penetration) in animal models to correlate stereochemistry with efficacy.

Q. What in silico approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular dynamics simulations (e.g., Desmond or GROMACS) to assess blood-brain barrier permeability. Apply ADMET predictors (e.g., SwissADME) to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) and potential drug-drug interactions . Validate predictions with in vitro microsomal stability assays.

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer : Re-examine experimental conditions (solvent, temperature, concentration) and compare with published data for analogous compounds (e.g., 1-(4-Methylphenyl)pentan-2-one) . Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental controls are critical for pharmacological studies involving this compound?

  • Methodological Answer : Include positive controls (e.g., known monoamine reuptake inhibitors) and vehicle controls (DMSO/saline) in dose-response assays. Account for batch-to-batch variability by characterizing purity (≥98% via HPLC) before each experiment . Use blinded protocols to minimize observer bias in behavioral studies.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one

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